molecular formula C15H17ClN2O2 B12448525 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B12448525
M. Wt: 292.76 g/mol
InChI Key: JWMDGVBQQNGGPF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-chlorobenzaldehyde with piperidine and a suitable pyrrolidine-2,5-dione precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signal transduction pathways, and affecting cellular processes. The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties

Biological Activity

1-(4-Chlorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine-2,5-dione core with a 4-chlorophenyl group and a piperidinyl substituent. Its molecular formula is C21H25ClN2O2C_{21}H_{25}ClN_2O_2 with a molecular weight of 370.89 g/mol. The structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body.

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways. This interaction can potentially modulate the effects of neurotransmitters such as serotonin and dopamine.
  • Enzyme Inhibition : Research indicates that similar compounds exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and urease, which are involved in various physiological processes.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antibacterial properties. For instance, compounds synthesized from similar structures have demonstrated moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Staphylococcus aureusWeak to Moderate

Anticancer Potential

Research has explored the anticancer potential of pyrrolidine derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated through various in vitro studies. Docking studies suggest that these compounds can effectively bind to cancer-related targets, indicating their potential as chemotherapeutic agents .

Neurological Effects

Given its structural similarity to known psychoactive substances, this compound may exhibit effects on the central nervous system (CNS). Studies on related compounds have indicated potential applications in treating neurological disorders such as depression and anxiety by modulating neurotransmitter levels .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of piperidine derivatives, including those based on the pyrrolidine scaffold. These compounds were evaluated for their biological activities, revealing promising results in antibacterial and enzyme inhibition assays .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets. Such studies indicated that modifications on the piperidine ring could enhance binding efficiency and biological activity .
  • Pharmacological Profiles : Compounds derived from similar structures have been assessed for their pharmacological profiles, showing activities ranging from enzyme inhibition to antimicrobial effects .

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H17ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2

InChI Key

JWMDGVBQQNGGPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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